2-甲酰基苯基-2-乙酰氨基-2-脱氧-β-D-葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

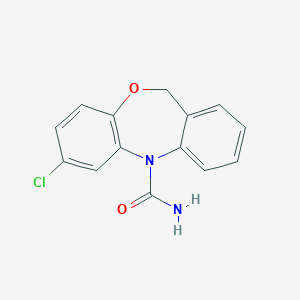

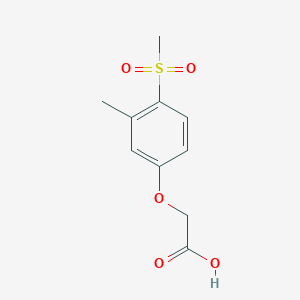

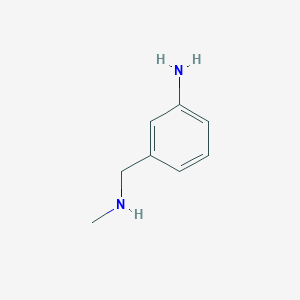

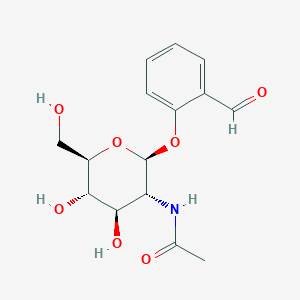

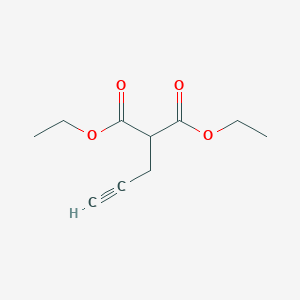

2-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a derivative of 2-acetamido-2-deoxy-β-D-glucopyranoside, a compound that has been extensively studied due to its relevance in biochemical processes and synthetic chemistry. The compound is structurally related to N-acetylglucosamine (GlcNAc), which is a fundamental building block of the polysaccharide chitin and is involved in various biological functions, including cellular communication and structural integrity in bacterial cell walls .

Synthesis Analysis

The synthesis of related glycosides typically involves the protection of hydroxyl groups, glycosylation reactions, and subsequent deprotection steps. For instance, the synthesis of phenyl 2-acetamido-2-deoxy-4-O-α-l-fucopyranosyl-β-d-glucopyranoside was achieved by reacting a protected glucopyranoside with a glycosyl bromide, followed by deacetylation and hydrogenolysis . Similarly, the synthesis of 2-acetamido-2-deoxy-5-thio-d-glucopyranose involved a series of protection, selective functional group transformations, and deprotection steps . These methods could potentially be adapted for the synthesis of 2-formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside by incorporating a formyl group at the appropriate step.

Molecular Structure Analysis

The molecular structure of glycosides like 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives is characterized by the presence of an acetamido group and a sugar moiety. The crystal structure of methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate revealed distorted chair conformations and specific orientations of the amide bond and exocyclic hydroxymethyl group . These structural features are crucial as they influence the physical properties and reactivity of the compound. The formyl group in 2-formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside would likely introduce additional electronic and steric effects, potentially affecting the overall molecular conformation.

Chemical Reactions Analysis

The reactivity of glycosides like 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives is influenced by the substituents on the phenyl ring and the sugar moiety. The rates of hydrolysis of substituted phenyl 2-acetamido-2-deoxy-β-D-glucopyranosides have been studied, showing that electron-withdrawing groups can facilitate hydrolysis under neutral conditions . The presence of a formyl group on the phenyl ring of 2-formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside would likely affect its hydrolytic stability and could also influence other chemical reactions, such as nucleophilic additions to the formyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of glycosides are determined by their molecular structure. The presence of different functional groups, such as acetamido and formyl groups, can affect properties like solubility, melting point, and reactivity. For example, the dihydrate form of methyl 2-acetamido-2-deoxy-β-D-glucopyranoside has distinct crystallographic properties compared to its anhydrous counterpart . The introduction of a formyl group in 2-formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside would likely alter its physical properties, such as solubility in various solvents, and could also impact its chemical stability and reactivity profiles.

科学研究应用

代谢和遗传变异

- 对对乙酰氨基酚(对乙酰氨基酚)代谢的研究突出了代谢途径中的遗传差异的重要性,包括葡萄糖醛酸化、磺化、氧化、羟基化和去乙酰化。这些代谢过程对于理解化合物的生物活性和毒性至关重要,包括2-乙酰氨基-2-脱氧-β-D-葡萄糖苷的衍生物(Li-zi Zhao & G. Pickering, 2011)。

环境影响和去除策略

- 对乙酰氨基酚在环境中的存在,作为与2-乙酰氨基-2-脱氧-β-D-葡萄糖苷化学家族相关的化合物,强调了从水中高效去除策略的必要性。吸附消除技术的进展突出了了解水生环境中类似化合物的化学行为的重要性,已经进行了审查(C. Igwegbe et al., 2021)。

潜在的治疗用途

- N-乙酰半胱氨酸,作为同一广泛化学分类中的衍生物,具有从对乙酰氨基酚过量治疗到作为抗氧化剂的治疗应用。其作用强调了对2-乙酰氨基-2-脱氧-β-D-葡萄糖苷衍生物的药物化学兴趣,用于开发新的治疗剂(G. Rushworth & I. Megson, 2014)。

化学合成和抑制剂开发

- 针对碳水化合物加工酶的抑制剂合成研究包括模拟物和类似物的开发,这对于理解“2-甲酰基苯基-2-乙酰氨基-2-脱氧-β-D-葡萄糖苷”在科学研究中的合成和潜在应用具有相关性。这些研究有助于开发用于治疗或生物技术应用的新型抑制剂(Laura Cipolla et al., 1997)。

未来方向

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-(2-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO7/c1-8(19)16-12-14(21)13(20)11(7-18)23-15(12)22-10-5-3-2-4-9(10)6-17/h2-6,11-15,18,20-21H,7H2,1H3,(H,16,19)/t11-,12-,13-,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOIKYCIVSLRPT-KJWHEZOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C=O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2C=O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596399 |

Source

|

| Record name | 2-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

CAS RN |

15430-78-1 |

Source

|

| Record name | 2-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)